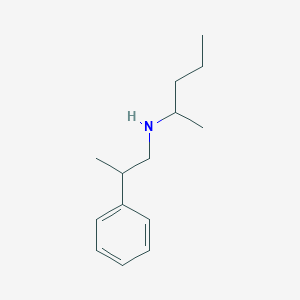![molecular formula C13H16FNO2 B1462073 [1-(4-Fluorobenzoyl)piperidin-3-yl]methanol CAS No. 1082862-10-9](/img/structure/B1462073.png)
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol
Vue d'ensemble
Description
1-(4-Fluorobenzoyl)piperidin-3-yl]methanol, also known as 4-fluorobenzoylpiperidine, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a colorless crystalline solid with a molecular weight of 239.23 g/mol and is soluble in water, methanol, and ethanol. This compound has attracted attention due to its potential as a versatile building block for the synthesis of a variety of compounds with diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of related compounds to "[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol" involves complex chemical reactions that yield molecules with potential antiproliferative activity and structure characterized using various spectroscopic techniques. These compounds often crystallize in the monoclinic crystal system and their molecular structures are stabilized by inter and intra-molecular hydrogen bonds, as seen in the study of a novel bioactive heterocycle by (Prasad et al., 2018). Similar structural and crystallographic studies have been conducted on compounds with potential biological activities, revealing the importance of piperidine derivatives in medicinal chemistry (Naveen et al., 2015).
Antiproliferative and Antimicrobial Activities
Compounds synthesized from piperidine derivatives have been evaluated for their antiproliferative and antimicrobial activities. For instance, novel diphenyl(piperidin-4-yl) methanol derivatives have been synthesized and tested for their cell antiproliferation activity, indicating the significance of the methoxy and fluorine groups on the diphenyl(piperidin-4-yl) methanol moiety for antiproliferative activity (Prasad et al., 2008). Another study synthesized and characterized new pyridine derivatives with antimicrobial activity, showing modest activity against investigated bacterial and fungal strains (Patel et al., 2011).
Antipsychotic Potential and Receptor Affinity
The affinity of piperidine derivatives for dopamine and serotonin receptors has been explored in the context of their potential as antipsychotic agents. A study on conformationally constrained butyrophenones highlighted compounds with selective affinity for 5-HT(2A) receptors, suggesting their effectiveness as antipsychotic drugs (Raviña et al., 2000).
Chemical Kinetics and Reaction Mechanisms
Research on the kinetics of reactions involving piperidine derivatives provides insight into their chemical behavior and potential applications in synthetic chemistry. For example, the kinetics of the aromatic nucleophilic substitution reaction of 1-fluoro-2,4-dinitrobenzene with piperidine was studied, offering valuable data on the influence of various solvents on reaction rates (Yangjeh & Gholami, 2003).
Propriétés
IUPAC Name |
(4-fluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-12-5-3-11(4-6-12)13(17)15-7-1-2-10(8-15)9-16/h3-6,10,16H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDABHQBYUPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Fluorobenzoyl)piperidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



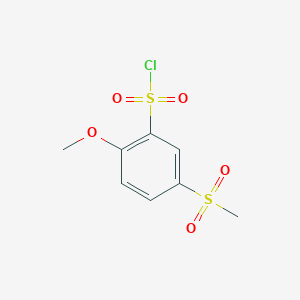


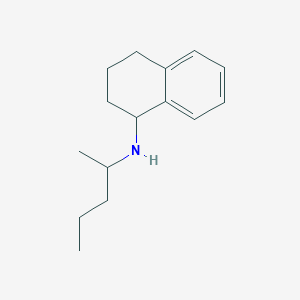
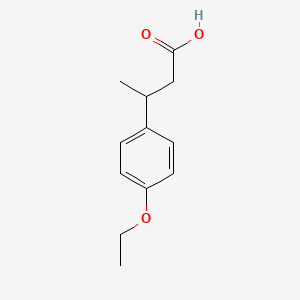
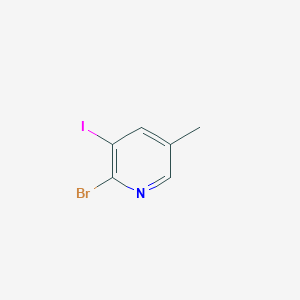
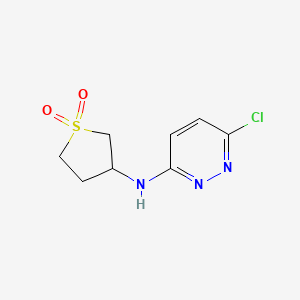
![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)


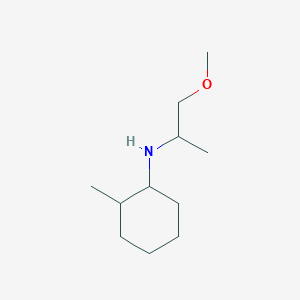
![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)
